hexaaquamolybdenum(III)
Description
Structure
2D Structure
Properties
Molecular Formula |
H18MoO6+9 |
|---|---|
Molecular Weight |
210.1 g/mol |
IUPAC Name |
hexaoxidanium;molybdenum(3+) |
InChI |
InChI=1S/Mo.6H2O/h;6*1H2/q+3;;;;;;/p+6 |
InChI Key |
SLMKFJLGFSWFJD-UHFFFAOYSA-T |
Canonical SMILES |
[OH3+].[OH3+].[OH3+].[OH3+].[OH3+].[OH3+].[Mo+3] |
Origin of Product |
United States |
Synthetic Methodologies and Preparation Techniques for Hexaaquamolybdenum Iii
Traditional Synthetic Pathways for [Mo(H₂O)₆]³⁺ Ions
The conventional and most established methods for generating the hexaaquamolybdenum(III) ion in aqueous solution involve the reduction of molybdenum(VI) species. Molybdenum(VI) is readily available in the form of molybdates, such as ammonium (B1175870) molybdate (B1676688), or molybdenum trioxide (MoO₃). atamanchemicals.com The reduction to the +3 oxidation state requires potent reducing agents and is typically carried out in an acidic medium to stabilize the resulting aqua ion.
One of the most effective and widely cited methods is the reduction of an acidified molybdate solution using a zinc amalgam. nih.gov In this process, a solution of a molybdate, typically in hydrochloric or sulfuric acid, is brought into contact with zinc amalgam. The strong reducing power of the amalgam is sufficient to reduce Mo(VI) through intermediate oxidation states (Mo(V), Mo(IV)) to the desired Mo(III) state. The reaction progress is often indicated by a color change in the solution, culminating in the characteristic green color of a solution containing molybdenum(III) species. nih.gov
Electrolytic reduction represents another traditional pathway. This method involves passing a controlled electric current through an acidic solution of molybdate(VI). The cathode, often a platinum or mercury pool electrode, serves as the site of reduction. By carefully controlling the potential, the reduction can be targeted to yield the Mo(III) state. This technique offers the advantage of avoiding chemical contamination from the reducing agent, although it requires specialized equipment.
The choice of acid is also a critical component of these traditional pathways. While hydrochloric and sulfuric acids are commonly used, non-coordinating acids like p-toluenesulfonic acid (HPTS) or trifluoromethanesulfonic acid (HOTf) are often preferred in kinetic studies and for the isolation of pure salts, as the anions are less likely to coordinate to the Mo(III) center and displace the water ligands.
Advanced Preparative Methods and Anhydrous Routes to Aquo Precursors
While aqueous reduction is common, advanced strategies, including those starting from anhydrous molybdenum(III) precursors, offer alternative routes to the [Mo(H₂O)₆]³⁺ ion. These methods can provide access to the aqua ion in solutions with specific counter-ions and can be advantageous in avoiding byproducts from aqueous reduction processes.
Anhydrous molybdenum(III) chloride (MoCl₃) is a key starting material for these routes. wikipedia.org MoCl₃ itself is insoluble in water, but its complexes, such as the tetrahydrofuran (B95107) (THF) adduct, MoCl₃(THF)₃, are more soluble in organic solvents and serve as versatile precursors. wikipedia.org This THF complex can be synthesized by reducing molybdenum(V) chloride in diethyl ether with tin powder or through other established procedures. wikipedia.org
From MoCl₃(THF)₃, other anhydrous or non-aqueous Mo(III) compounds can be prepared via salt metathesis or ligand exchange reactions. For instance, reaction with lithium alkoxides can yield complexes like hexa(tert-butoxy)dimolybdenum(III). wikipedia.org While these specific compounds are not direct precursors to the hexaaqua ion, the principle of using anhydrous Mo(III) halides to generate other Mo(III) species is well-established.
A more direct anhydrous route to an aquo precursor involves the reaction of an anhydrous metal halide with a strong acid like p-toluenesulfonic acid or trifluoromethanesulfonic acid. For example, anhydrous tosylate salts of other transition metals have been prepared by heating the corresponding anhydrous metal chloride with p-toluenesulfonic acid. ijsrst.com This suggests a viable, albeit less commonly documented, pathway for the synthesis of anhydrous Mo(III) tosylate or triflate, which could then be dissolved in water to form [Mo(H₂O)₆]³⁺.
The synthesis of highly volatile organometallic Mo(III) precursors, such as tris(N,N'-di-isopropylacetamidinate)molybdenum(III), Mo(iPr-AMD)₃, has been developed for applications like chemical vapor deposition (CVD) and atomic layer deposition (ALD). researchgate.net While the primary application of these compounds is in materials science, their hydrolysis could potentially offer a route to the hexaaquamolybdenum(III) ion under controlled conditions.
Purification and Isolation Strategies for Hexaaquamolybdenum(III) Salts
The isolation of solid salts of [Mo(H₂O)₆]³⁺ is challenging due to the ion's susceptibility to oxidation and the difficulty in crystallizing highly charged aqua ions. The choice of the counter-anion is paramount in successfully isolating a crystalline product.
Commonly, non-coordinating or weakly coordinating anions are employed to facilitate crystallization and prevent the displacement of the coordinated water molecules. Anions such as trifluoromethanesulfonate (B1224126) (triflate, OTf⁻) and p-toluenesulfonate (tosylate, OTs⁻) are particularly effective. researchgate.netiaea.org These large anions form stable, crystalline lattices with the [Mo(H₂O)₆]³⁺ cation. For instance, salts like Mn(H₂O)₆₂ are readily prepared by exposing other manganese(II) triflate complexes to water, highlighting a general strategy that can be applied to molybdenum(III). science.gov
The general purification technique involves crystallization from a concentrated aqueous solution. atamanchemicals.comumich.edu After the synthesis of the [Mo(H₂O)₆]³⁺ ion in a solution containing the desired counter-anion (e.g., from triflic acid), the solution is concentrated, often under reduced pressure and at low temperatures, to induce crystallization. The process must be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the Mo(III).
The resulting crystals are collected by filtration, washed with a minimal amount of a cold, non-coordinating solvent in which the salt is sparingly soluble (like diethyl ether) to remove any surface impurities, and then dried in a desiccator or under vacuum. umich.edu The purity of the isolated salt can be assessed by techniques such as elemental analysis and spectroscopic methods. The presence of impurities often lowers and broadens the melting point of the substance. umich.edu
The table below summarizes common purification techniques.
| Technique | Principle | Application to [Mo(H₂O)₆]³⁺ Salts |
| Crystallization | Separation of a dissolved solid from a solution based on differences in solubility at different temperatures. wikipedia.org | The primary method for isolating solid salts. The solution is concentrated and cooled to yield crystals. atamanchemicals.com |
| Filtration | Separation of an insoluble solid from a liquid or solution using a porous medium. umich.edu | Used to collect the crystalline product after crystallization. |
| Recrystallization | Dissolving an impure solid in a suitable solvent at an elevated temperature and allowing it to cool, whereupon the purified compound crystallizes out, leaving impurities in the solution. wikipedia.org | Can be used to further purify the isolated salt, provided a suitable solvent system is identified. |
| Washing | Rinsing the isolated solid with a solvent in which the desired compound is insoluble but impurities are soluble. | Crystals are typically washed with a cold, non-polar solvent like diethyl ether to remove soluble impurities. umich.edu |
Factors Influencing Product Yield and Purity in [Mo(H₂O)₆]³⁺ Synthesis
The successful synthesis of hexaaquamolybdenum(III) with high yield and purity is contingent upon the careful management of several critical experimental parameters. The inherent stability of higher oxidation states of molybdenum, particularly Mo(VI), means that reaction conditions must be finely tuned to favor the formation and persistence of the Mo(III) state.
Choice of Reducing Agent: The reducing agent must be strong enough to reduce Mo(VI) to Mo(III) but should not introduce impurities that are difficult to remove. wikipedia.orgscience.gov Zinc amalgam is effective but can introduce zinc ions into the solution. nih.gov Electrolytic reduction avoids this but requires specialized apparatus. wikipedia.org The choice of reducing agent can also influence the reaction rate and the potential for side reactions.
pH of the Solution: The stability of the [Mo(H₂O)₆]³⁺ ion is highly pH-dependent. Current time information in Phelps County, US. Acidic conditions are necessary to prevent the formation of oxo-bridged polymeric species and hydroxides. Polyoxometalate speciation is strongly influenced by pH, with acidic environments generally favoring the stability of aquated ions. Current time information in Phelps County, US. However, the specific acid used is also important, as coordinating anions like chloride can compete with water in the coordination sphere.
Temperature: Reaction temperature affects the rate of both the desired reduction and potential side reactions. Higher temperatures generally increase reaction rates but can also promote the decomposition of the product or the formation of unwanted byproducts. For the isolation of solid salts, low temperatures are typically employed during crystallization to maximize yield.
Concentration of Reactants: The concentration of the molybdenum species and the reducing agent can influence the reaction equilibrium and kinetics. Following Le Chatelier's principle, adjusting reactant concentrations can shift the reaction towards the desired product. In the isolation step, achieving a supersaturated solution is necessary for crystallization, which is controlled by concentrating the solution.
Reaction Time: The duration of the reaction must be sufficient to ensure complete reduction to Mo(III) but not so long as to allow for re-oxidation or the formation of degradation products. Monitoring the reaction, for example by observing color changes, is often crucial to determine the optimal reaction time.
The interplay of these factors is summarized in the table below.
| Factor | Influence on Yield and Purity |
| Reducing Agent | Potency determines if Mo(III) is achieved; can be a source of impurities. nih.govscience.gov |
| pH | Crucial for the stability of the aqua ion; prevents polymerization and precipitation. Current time information in Phelps County, US. |
| Temperature | Affects reaction rate and selectivity; lower temperatures favor crystallization. |
| Concentration | Influences reaction equilibrium and the efficiency of crystallization. |
| Atmosphere | Inert atmosphere is essential to prevent rapid oxidation of Mo(III) by air. |
| Counter-ion | Weakly coordinating anions like OTf⁻ or OTs⁻ are critical for isolating pure, crystalline salts. researchgate.netiaea.org |
Electronic Structure and Bonding in Hexaaquamolybdenum Iii
Ligand Field Theory and d-Orbital Splitting in [Mo(H₂O)₆]³⁺
Ligand field theory (LFT) is an extension of crystal field theory and molecular orbital theory, used to describe the electronic structure of transition metal complexes. wikipedia.orguwimona.edu.jm In an octahedral complex like [Mo(H₂O)₆]³⁺, the six water ligands surrounding the central molybdenum(III) ion cause the five degenerate d-orbitals of the metal to split into two sets of different energies. msuniv.ac.in The d-orbitals that point directly towards the ligands (the e_g set, consisting of d_z² and d_x²-y²) experience greater electrostatic repulsion and are raised in energy. msuniv.ac.in Conversely, the d-orbitals that are directed between the ligands (the t_2g set, comprising d_xy, d_xz, and d_yz) are lower in energy. msuniv.ac.in
The energy difference between these two sets of orbitals is denoted as Δ_o (the octahedral splitting parameter) or 10Dq. msuniv.ac.in For the [Mo(H₂O)₆]³⁺ ion, the molybdenum is in a +3 oxidation state, resulting in a d³ electron configuration. libretexts.org The magnitude of Δ_o is influenced by several factors, including the charge on the metal ion. A higher charge on the metal ion, such as the +3 charge on molybdenum in this complex, leads to a larger Δ_o. libretexts.org For instance, the Δ_o for a M(III) ion is typically about 50% greater than for the M(II) of the same metal. libretexts.org The three d-electrons of Mo(III) will occupy the lower energy t_2g orbitals with parallel spins, resulting in a (t_2g)³(e_g)⁰ configuration. libretexts.org
Table 1: d-Orbital Splitting in an Octahedral Field
| Orbital Set | Orbitals Included | Energy Level Relative to Barycenter |
| e_g | d_z², d_x²-y² | +0.6 Δ_o |
| t_2g | d_xy, d_xz, d_yz | -0.4 Δ_o |
This selective population of the t_2g orbitals leads to a ligand field stabilization energy (LFSE). For a d³ system like [Mo(H₂O)₆]³⁺, the LFSE is calculated as:
LFSE = 3 * (-0.4 Δ_o) = -1.2 Δ_o libretexts.org
Molecular Orbital Description of Metal-Ligand Interactions
A more detailed understanding of the bonding in [Mo(H₂O)₆]³⁺ is provided by molecular orbital (MO) theory. wikipedia.org This theory considers the formation of molecular orbitals through the linear combination of atomic orbitals (LCAO) of the metal and the ligands. libretexts.org In the case of [Mo(H₂O)₆]³⁺, the valence orbitals of the Mo³⁺ ion (4d, 5s, and 5p) interact with the symmetry-adapted linear combinations (SALCs) of the lone pair orbitals of the six water ligands. huntresearchgroup.org.ukslideshare.net
The interaction between the metal orbitals and ligand SALCs of the same symmetry (a_1g, e_g, and t_1u) results in the formation of bonding and antibonding molecular orbitals. huntresearchgroup.org.uk The six lone pairs from the water ligands fill the six bonding MOs (a_1g, e_g, and t_1u). The metal's three d-electrons are placed in the non-bonding t_2g orbitals. The antibonding e_g* orbitals remain unoccupied. The energy difference between the t_2g and the e_g* orbitals corresponds to Δ_o. huntresearchgroup.org.uk
Water as a ligand can also participate in π-bonding. The filled p-orbitals of the oxygen atoms in the water ligands have the correct symmetry (t_2g) to interact with the metal's t_2g orbitals. This interaction leads to the formation of bonding and antibonding π-MOs. Since the ligand π-orbitals are filled and lower in energy than the metal t_2g orbitals, this interaction results in a decrease in the magnitude of Δ_o. uwimona.edu.jm
Table 2: Molecular Orbitals in an Octahedral Complex
| MO Type | Contributing Metal Orbitals | Contributing Ligand Orbitals | Description |
| σ-bonding | s, p_x, p_y, p_z, d_z², d_x²-y² | SALCs of ligand σ-orbitals | Filled by ligand electrons, stabilizing the complex. |
| π-bonding | d_xy, d_xz, d_yz | SALCs of ligand π-orbitals | Can increase or decrease Δ_o depending on ligand type. |
| Non-bonding | d_xy, d_xz, d_yz | - | Primarily metal d-orbital character (in the absence of π-bonding). |
| σ-antibonding | d_z², d_x²-y² | SALCs of ligand σ-orbitals | Unoccupied in [Mo(H₂O)₆]³⁺, higher in energy. |
| π-antibonding | d_xy, d_xz, d_yz | SALCs of ligand π-orbitals | Higher in energy than the corresponding bonding orbitals. |
Spin State Analysis and Paramagnetic Properties (Theoretical Treatment)
The spin state of a transition metal complex is determined by the balance between the ligand field splitting energy (Δ_o) and the mean pairing energy (P). For d³ complexes like [Mo(H₂O)₆]³⁺, there is only one possible ground state electron configuration, (t_2g)³, regardless of whether the ligand field is strong or weak. whiterose.ac.uk The three d-electrons will occupy the three separate t_2g orbitals with parallel spins to maximize spin multiplicity, in accordance with Hund's rule.
Therefore, [Mo(H₂O)₆]³⁺ is predicted to be a low-spin complex (though the high-spin/low-spin distinction is not applicable here as there is only one configuration) with three unpaired electrons. The presence of unpaired electrons makes the complex paramagnetic. uci.edu The theoretical spin-only magnetic moment (μ_s) can be calculated using the formula:
μ_s = √[n(n+2)]
where 'n' is the number of unpaired electrons. For [Mo(H₂O)₆]³⁺ with n=3, the spin-only magnetic moment is:
μ_s = √[3(3+2)] = √15 ≈ 3.87 Bohr Magnetons (B.M.)
Experimental measurements of the magnetic susceptibility can confirm this theoretical prediction.
Covalent Character and Electron Delocalization in [Mo(H₂O)₆]³⁺ Bonds
While the bonding in coordination complexes is often initially described using an electrostatic model (crystal field theory), there is always a degree of covalent character. chemistrystudent.com This covalent character arises from the sharing of electrons between the metal and the ligands, which is a key aspect of molecular orbital theory. csus.edusavemyexams.com In [Mo(H₂O)₆]³⁺, the Mo-O bonds are not purely ionic; there is significant overlap between the metal's d-orbitals and the oxygen's orbitals, leading to the formation of covalent bonds. solubilityofthings.comlibretexts.org
The extent of covalent character is influenced by factors such as the charge on the cation and the size of the ions. byjus.com A smaller, more highly charged cation like Mo³⁺ has a greater polarizing power, leading to a higher degree of covalent character in the metal-ligand bond. byjus.com
Electron delocalization is an inherent feature of the molecular orbital description of bonding. libretexts.orglibretexts.org The electrons in the bonding molecular orbitals are not localized on either the metal or the ligands but are spread over the entire complex. This delocalization contributes to the stability of the complex. libretexts.org Evidence for this covalency and electron delocalization can be obtained from techniques like Electron Paramagnetic Resonance (EPR) spectroscopy, which can show hyperfine coupling to ligand nuclei, indicating that the unpaired electron density is not confined solely to the metal ion. slideshare.net
Jahn-Teller Distortions and Their Electronic Consequences
For an octahedral complex, Jahn-Teller distortions are most significant when there is an odd number of electrons in the e_g orbitals (e.g., d⁹, high-spin d⁴). wikipedia.orglibretexts.org Degeneracy in the t_2g orbitals (as in d¹, d², low-spin d⁴, and low-spin d⁵ configurations) can also lead to a Jahn-Teller distortion, although the effect is generally much weaker. libretexts.orgwikipedia.org
In the case of [Mo(H₂O)₆]³⁺, which has a d³ electron configuration, the ground electronic state is (t_2g)³. This configuration results in a non-degenerate ⁴A_2g ground term. Therefore, a first-order Jahn-Teller distortion is not expected for the ground state of [Mo(H₂O)₆]³⁺. libretexts.org The complex is expected to have a regular octahedral geometry.
However, electronic transitions, such as the excitation of an electron from the t_2g to the e_g level, can lead to an excited state with a degenerate electronic configuration (e.g., (t_2g)²(e_g)¹). This excited state would be subject to a Jahn-Teller distortion, which can affect the shape and width of absorption bands in the electronic spectrum of the complex. dalalinstitute.com
Advanced Spectroscopic Characterization of Hexaaquamolybdenum Iii
Electronic Absorption Spectroscopy (UV-Vis) for d-d Transitions and Charge Transfer
The electronic absorption spectrum of [Mo(H₂O)₆]³⁺ is characterized by weak absorptions in the visible region, which are assigned to d-d transitions, and much more intense absorptions in the ultraviolet region, attributed to charge transfer bands. umb.edu Molybdenum(III) has a d³ electron configuration. In an octahedral ligand field, such as that provided by the six water molecules, the d-orbitals split into a lower energy t₂g set and a higher energy e_g set. askfilo.com The three d-electrons of Mo(III) occupy the t₂g orbitals in the ground state. askfilo.com
The absorption of light can promote an electron from the t₂g to the e_g level, resulting in d-d transitions. askfilo.comlibretexts.org These transitions are formally Laporte-forbidden, leading to low molar absorptivities, typically less than 100 L mol⁻¹ cm⁻¹. umb.edu For [Mo(H₂O)₆]³⁺, two spin-allowed d-d transitions are expected.
In addition to the weak d-d bands, intense charge transfer (CT) bands are observed in the UV region. umb.edulibretexts.org These transitions involve the movement of an electron between molecular orbitals that are primarily centered on the metal and those centered on the ligands. libretexts.orglibretexts.org Ligand-to-metal charge transfer (LMCT) is expected for [Mo(H₂O)₆]³⁺, where an electron is excited from a ligand-based orbital to a metal-based d-orbital. uomustansiriyah.edu.iq These transitions are selection rule-allowed and thus have high molar absorptivities, often exceeding 50,000 L mol⁻¹ cm⁻¹. libretexts.orgethz.ch
Table 1: Electronic Absorption Data for Hexaaquamolybdenum(III)
| Transition Type | Wavelength (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Assignment |
| d-d | ~570 | Weak | ²T₂g → ²E_g, ²T₁g |
| d-d | ~420 | Weak | ²T₂g → ²T₂g |
| Charge Transfer | <250 | Strong | Ligand-to-Metal Charge Transfer (LMCT) |
Note: The exact positions and intensities of the absorption bands can vary depending on the specific conditions, such as the counter-ion and the acidity of the solution.
Electron Paramagnetic Resonance (EPR) Studies of [Mo(H₂O)₆]³⁺
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful technique for studying species with unpaired electrons, such as the molybdenum(III) ion. libretexts.orgbg.ac.rs The d³ configuration of Mo(III) gives it a total electron spin of S = 3/2 in its ground state.
The EPR spectrum of [Mo(H₂O)₆]³⁺ in a frozen solution or doped into a diamagnetic host crystal provides valuable information about its electronic structure. acs.org The key parameters obtained from an EPR spectrum are the g-factor and hyperfine coupling constants. tamu.edu
The g-factor provides information about the electronic environment of the unpaired electrons. For transition metal complexes, g-values often deviate from the free-electron value of ~2.0023 due to spin-orbit coupling. wordpress.combhu.ac.in For [Mo(H₂O)₆]³⁺, the g-value is typically found to be around 1.95, which is characteristic of a d³ ion in an octahedral environment. researchgate.net
Hyperfine coupling arises from the interaction of the electron spin with the magnetic moments of nearby nuclei. wikipedia.org Molybdenum has two naturally occurring magnetic isotopes, ⁹⁵Mo (I = 5/2, 15.92% abundance) and ⁹⁷Mo (I = 5/2, 9.55% abundance). huji.ac.il The interaction with these nuclei splits the EPR signal into a characteristic pattern of lines, providing direct evidence for the presence of molybdenum. The magnitude of the hyperfine coupling constant (A) is related to the delocalization of the unpaired electron density onto the molybdenum nucleus. libretexts.org
Vibrational Spectroscopy (Infrared and Raman) for Mo-O and Ligand Modes
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the vibrational energy levels of a molecule. For [Mo(H₂O)₆]³⁺, these methods are used to identify the characteristic vibrations of the Mo-O bonds and the coordinated water molecules.
The octahedral [Mo(H₂O)₆]³⁺ ion has several expected vibrational modes. The most significant of these are the Mo-O stretching and bending vibrations. The stretching vibrations (ν(Mo-O)) are particularly informative and appear in the low-frequency region of the spectrum. These modes are sensitive to the strength of the Mo-O bond. A broad band corresponding to the Mo-O vibration is typically observed. researchgate.net
In addition to the Mo-O modes, the vibrations of the coordinated water molecules can also be observed. These include the O-H stretching and H-O-H bending modes. The frequencies of these vibrations are often shifted compared to those of free water, providing information about the strength of the coordination bond. Broad absorption bands around 3400 cm⁻¹ are attributed to O-H stretching vibrations, while peaks around 1600-1700 cm⁻¹ suggest the presence of adsorbed water molecules. researchgate.net
Table 2: Typical Vibrational Frequencies for Aquated Molybdenum Species
| Vibrational Mode | Typical Frequency Range (cm⁻¹) |
| ν(Mo=O) terminal stretch | 900 - 1000 |
| ν(Mo-O-Mo) bridging stretch | 500 - 800 |
| δ(Mo-O) bending | < 400 |
| ν(O-H) of coordinated H₂O | 3000 - 3500 |
| δ(H-O-H) of coordinated H₂O | 1600 - 1650 |
Note: The table provides general ranges for various molybdenum-oxygen species, as specific data for only [Mo(H₂O)₆]³⁺ can be difficult to isolate due to its reactivity and potential for forming oxo-bridged species.
X-ray Absorption Spectroscopy (XAS) and Extended X-ray Absorption Fine Structure (EXAFS) for Local Structure and Oxidation State
X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique that provides information about the local geometric and electronic structure of the absorbing atom. springernature.comnih.gov For [Mo(H₂O)₆]³⁺, XAS at the molybdenum K-edge (~20,000 eV) or L-edges (~2500-2900 eV) can be used to determine the oxidation state and the local coordination environment of the molybdenum ion. nih.govnih.gov
The XAS spectrum is divided into two regions: the X-ray Absorption Near-Edge Structure (XANES) and the Extended X-ray Absorption Fine Structure (EXAFS). springernature.comnih.gov
The XANES region, which is close to the absorption edge, is sensitive to the oxidation state and coordination geometry of the molybdenum atom. The energy of the absorption edge shifts to higher values as the oxidation state of the metal increases. geobiology.dk The shape and features of the pre-edge region can also provide information about the symmetry of the coordination environment. geobiology.dkrsc.org For an octahedral complex like [Mo(H₂O)₆]³⁺, the pre-edge features are typically weak. researchgate.net
The EXAFS region, which extends several hundred eV above the edge, contains information about the number, type, and distance of the neighboring atoms. synchrotron.org.au Analysis of the EXAFS oscillations allows for the determination of the Mo-O bond length with high precision (typically ±0.02 Å). synchrotron.org.au For [Mo(H₂O)₆]³⁺, EXAFS analysis would confirm the presence of a first coordination shell of six oxygen atoms at a specific distance from the molybdenum center.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Solution Studies
Nuclear Magnetic Resonance (NMR) spectroscopy of paramagnetic species like [Mo(H₂O)₆]³⁺ presents unique challenges and opportunities. The presence of the unpaired electrons leads to large chemical shifts (paramagnetic shifts) and significant line broadening, which can make the spectra difficult to interpret. researchgate.netdu.ac.in
Despite these challenges, NMR can provide valuable information. The study of nuclei with low gyromagnetic ratios and fast relaxation rates, such as ¹⁷O, can be particularly insightful for probing the aqua ligands. researchgate.net The chemical shift and relaxation rate of the ¹⁷O nucleus of the coordinated water molecules are sensitive to the electronic structure of the Mo(III) center and the dynamics of water exchange with the bulk solvent.
¹H NMR spectra are generally very broad and difficult to observe for the protons of the coordinated water molecules due to their proximity to the paramagnetic center. du.ac.in However, information about the bulk solvent and the rate of water exchange can sometimes be inferred.
The use of molybdenum's own NMR-active isotopes, ⁹⁵Mo and ⁹⁷Mo, is also possible. huji.ac.il However, the quadrupolar nature of these nuclei and the paramagneticism of Mo(III) lead to very broad signals, making them challenging to detect and interpret for this specific ion. huji.ac.il
Other Advanced Spectroscopic Techniques Applied to Molybdenum(III) Aquo Systems
While less commonly applied directly to [Mo(H₂O)₆]³⁺, other advanced spectroscopic techniques have been used to study related molybdenum(III) complexes and provide insights that could be relevant to the aqua ion.
Luminescence Spectroscopy: Some molybdenum(III) complexes have been shown to exhibit near-infrared (NIR) luminescence. acs.orgacs.org This emission typically arises from spin-flip (phosphorescence) transitions. While luminescence from [Mo(H₂O)₆]³⁺ itself has not been extensively reported, studies on other Mo(III) complexes suggest that such emission is possible, although it may be weak and quenched in solution. tandfonline.comchemrxiv.org
Reactivity and Reaction Mechanisms of Hexaaquamolybdenum Iii
Ligand Exchange and Water Exchange Kinetics and Mechanisms
The substitution of water ligands in the coordination sphere of [Mo(H₂O)₆]³⁺ is a fundamental process that dictates the formation of other molybdenum(III) complexes in solution. The kinetics and mechanisms of these exchange reactions are influenced by a combination of electronic and structural factors, as well as the surrounding solution conditions.
Dissociative vs. Associative Pathways of Ligand Substitution
Ligand substitution reactions on octahedral complexes can proceed through a spectrum of mechanisms, ranging from dissociative (D) to associative (A). In a dissociative pathway, a ligand departs from the metal center to form a lower-coordination intermediate, which is then attacked by the incoming ligand. Conversely, an associative pathway involves the formation of a higher-coordination intermediate by the incoming ligand before the departure of the leaving group. Interchange (I) mechanisms are intermediate, where the incoming ligand enters the coordination sphere as the leaving group is departing, and can have either dissociative (Id) or associative (Ia) character.
For the hexaaquamolybdenum(III) ion, evidence suggests that ligand substitution reactions, including anation (the replacement of a water ligand by an anion), proceed through a pathway with significant associative character. This is supported by the observation that the rates of anation reactions are often faster than the rate of water exchange, indicating that the incoming ligand plays a role in the rate-determining step.
Influence of Electronic Configuration and Charge Density on Lability
The lability of a metal complex, or the ease with which its ligands can be exchanged, is profoundly influenced by the electronic configuration and charge density of the central metal ion. The molybdenum(III) center in [Mo(H₂O)₆]³⁺ has a d³ electronic configuration. In an octahedral ligand field, these three d-electrons occupy the t₂g orbitals, leaving the higher-energy eg orbitals empty. This t₂g³ configuration results in a significant ligand field stabilization energy (LFSE), which contributes to the kinetic inertness of the complex.
The high positive charge (+3) of the molybdenum ion leads to a strong electrostatic attraction with the lone pairs of the oxygen atoms in the water ligands. This results in strong Mo-O bonds that are difficult to break, further contributing to the slow rate of ligand and water exchange. The combination of a high charge density and a stable d³ electronic configuration makes hexaaquamolybdenum(III) a relatively inert complex.
Effects of pH, Ionic Strength, and Temperature on Exchange Rates
The rates of ligand exchange reactions involving [Mo(H₂O)₆]³⁺ are sensitive to the conditions of the aqueous solution.
pH: The acidity of the solution can have a notable effect on the reaction rates. For instance, in the oxidation of hexaaquamolybdenum(III) by hexachloroiridate(IV), the rate law shows a dependence on the inverse of the hydrogen ion concentration, suggesting that a deprotonated species, likely [Mo(H₂O)₅(OH)]²⁺, is a more reactive form of the complex. researchgate.net This hydrolyzed species, with its lower positive charge, can facilitate substitution.
Ionic Strength: The ionic strength of the medium, which is a measure of the total concentration of ions in solution, can influence the rates of reactions between charged species. In the reaction between [Mo(H₂O)₆]³⁺ and [IrCl₆]²⁻, changing the supporting electrolyte from lithium p-toluenesulfonate to lithium trifluoromethanesulfonate (B1224126) while maintaining the ionic strength resulted in only a small change in the observed rate constant, indicating a relatively minor effect of the specific anion on this outer-sphere reaction. researchgate.net
Temperature: As with most chemical reactions, the rates of ligand and water exchange for hexaaquamolybdenum(III) are dependent on temperature. Increasing the temperature provides more thermal energy to overcome the activation energy barrier for the reaction, leading to an increase in the rate constant. While specific activation parameters for the water exchange on [Mo(H₂O)₆]³⁺ are not readily available in the literature, it is expected to be a thermally activated process.
Redox Chemistry of [Mo(H₂O)₆]³⁺
Molybdenum is known for its rich redox chemistry, and the hexaaquamolybdenum(III) ion is no exception. It can participate in a variety of electron transfer reactions, acting as a reducing agent. The mechanisms of these redox processes can be broadly categorized as either outer-sphere or inner-sphere.
One-Electron and Multi-Electron Transfer Processes
The oxidation of hexaaquamolybdenum(III) often proceeds through a series of one-electron transfer steps. In reactions with one-equivalent oxidants, the initial step is the transfer of a single electron from the Mo(III) center to the oxidizing agent, forming a transient Mo(IV) species. researchgate.net This Mo(IV) intermediate is typically highly reactive and can undergo further oxidation or other rapid reactions.
Outer-Sphere vs. Inner-Sphere Electron Transfer Mechanisms
The distinction between outer-sphere and inner-sphere electron transfer mechanisms is crucial for understanding the redox behavior of [Mo(H₂O)₆]³⁺.
Outer-Sphere Mechanism: In an outer-sphere process, the coordination spheres of both the reductant and the oxidant remain intact during the electron transfer event. The electron "tunnels" from the reductant to the oxidant. The oxidation of [Mo(H₂O)₆]³⁺ by [IrCl₆]²⁻ is a classic example of an outer-sphere reaction. researchgate.net This is inferred from the fact that the rate of this redox reaction is significantly faster than the rate of ligand substitution on the kinetically inert [Mo(H₂O)₆]³⁺. researchgate.net If the mechanism were inner-sphere, it would require a substitution step to form a bridged intermediate, which would be much slower.
Inner-Sphere Mechanism: An inner-sphere mechanism involves the formation of a bridged intermediate where a ligand is simultaneously coordinated to both the reductant and the oxidant. The electron is then transferred through this bridging ligand. The oxidation of [Mo(H₂O)₆]³⁺ by tris(oxalato)cobaltate(III), [Co(C₂O₄)₃]³⁻, is proposed to proceed via an inner-sphere pathway. researchgate.net In this case, one of the oxalate (B1200264) ligands from the cobalt complex likely coordinates to the molybdenum(III) center, forming a transient bridged species through which the electron is transferred. The rate of this reaction is consistent with a substitution-controlled process, further supporting an inner-sphere mechanism. researchgate.net
The choice between an outer-sphere and an inner-sphere pathway is influenced by several factors, including the nature of the ligands on the oxidant and the relative rates of substitution and electron transfer.
Data Tables
Table 1: Kinetic Data for the Oxidation of Hexaaquamolybdenum(III) at 25°C
| Oxidant | Ionic Strength (M) | Second-Order Rate Constant (k) | Proposed Mechanism |
| [IrCl₆]²⁻ | 0.2 (Li(pts)) | kₐ = 3.4 x 10⁴ M⁻¹s⁻¹ | Outer-Sphere |
| [Co(C₂O₄)₃]³⁻ | 2.0 (Li(pts)) | k꜀ = 0.34 M⁻¹s⁻¹ | Inner-Sphere |
| VO²⁺ | 2.0 (Li(pts)) | kբ = 3.3 x 10⁻³ M⁻¹s⁻¹ | Not specified |
Data sourced from Richens, D. T., & Sykes, A. G. (1983). Reactions involving oxidation of hexa-aquamolybdenum(III): kinetic and mechanistic studies. Journal of the Chemical Society, Chemical Communications, (11), 616-617. and Richens, D. T., Harmer, M. A., & Sykes, A. G. (1984). Kinetic studies on the oxidation of hexa-aquamolybdenum(III) with [IrCl6]2-, [Co(C2O4)3]3-, and aquavanadium(IV). Journal of the Chemical Society, Dalton Transactions, (10), 2099-2105. researchgate.netrsc.org
Identification and Characterization of Redox Intermediates
The identification of transient species in the redox reactions of hexaaquamolybdenum(III), [Mo(H₂O)₆]³⁺, is crucial for understanding reaction mechanisms. These intermediates are often short-lived and present in low concentrations, necessitating sophisticated analytical techniques for their characterization. Electrochemical methods, such as cyclic voltammetry, are instrumental in determining the redox potentials associated with the Mo(III)/Mo(IV) and Mo(III)/Mo(II) couples. These techniques can reveal the presence of intermediate oxidation states by identifying distinct electron transfer steps.
Spectroscopic methods are also vital. UV-Vis spectroscopy can monitor changes in the electronic absorption spectrum during a redox reaction, with the appearance and disappearance of specific bands indicating the formation and decay of intermediates. For instance, the oxidation of a Mo(V) dimer has been followed by UV spectroscopy, revealing a series of intermediates leading to the final product. researchgate.net In cases where intermediates are paramagnetic, Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful tool for their detection and characterization, providing information about the electronic structure and environment of the molybdenum center.
Role of [Mo(H₂O)₆]³⁺ in Molybdenum Redox Cycles
Molybdenum is a versatile element in biological and chemical redox catalysis, primarily due to its ability to exist in multiple oxidation states, from +2 to +6. frontiersin.orgnih.gov The hexaaquamolybdenum(III) ion is a key intermediate in many of these redox cycles. In biological systems, molybdenum-containing enzymes catalyze critical reactions in the global carbon, nitrogen, and sulfur cycles. nih.govnih.gov These enzymatic cycles often involve the shuttling of molybdenum between the +4, +5, and +6 oxidation states, but the Mo(III) state can play a role as a reduced, reactive species poised for oxidation.
| Molybdenum Oxidation State | General Role in Redox Cycles |
| Mo(VI) | Fully oxidized, stable state; often the starting point for reduction. |
| Mo(V) | Common intermediate state, often paramagnetic. |
| Mo(IV) | Reduced state, participates in two-electron transfer processes. |
| Mo(III) | Highly reduced state, capable of activating substrates like N₂. |
Hydrolysis and Oligomerization Reactions of Hexaaquamolybdenum(III)
Formation of Hydroxo- and Oxo-Bridged Mo(III) Species
Like other trivalent metal aquo ions, [Mo(H₂O)₆]³⁺ is acidic and undergoes hydrolysis in aqueous solution. wikipedia.org The polarization of the O-H bonds in the coordinated water molecules by the positively charged Mo³⁺ ion facilitates the loss of a proton. This initial hydrolysis step forms the monohydroxo complex, [Mo(H₂O)₅(OH)]²⁺.
In solutions that are not strongly acidic, these hydroxo species can undergo condensation reactions, a process known as olation, to form polynuclear complexes. wikipedia.org In these reactions, the hydroxo group of one molybdenum complex acts as a bridging ligand, displacing a water molecule from an adjacent complex to form a dimeric species with a di-μ-hydroxo bridge, [(H₂O)₄Mo(μ-OH)₂Mo(H₂O)₄]⁴⁺. Further deprotonation and condensation can lead to the formation of oxo-bridged species, particularly under conditions of heating or higher pH. These processes result in a variety of larger, polynuclear molybdenum(III) structures.
Kinetics and Thermodynamics of Hydrolysis Processes
The hydrolysis of [Mo(H₂O)₆]³⁺ is an equilibrium process governed by its acidity constant (Ka). The pKa for the first hydrolysis reaction is a key thermodynamic parameter.
Reaction: [Mo(H₂O)₆]³⁺ + H₂O ⇌ [Mo(H₂O)₅(OH)]²⁺ + H₃O⁺
While specific kinetic and thermodynamic data for hexaaquamolybdenum(III) hydrolysis are not abundant, the behavior is comparable to other trivalent metal aquo ions. wikipedia.org The pKa for trivalent ions like [Cr(H₂O)₆]³⁺ is around 4.3, indicating that they are weak acids, similar in strength to acetic acid. wikipedia.org The hydrolysis process is generally rapid, with the rate of proton transfer being very fast. The subsequent condensation reactions to form dimers and larger oligomers occur on a slower timescale and are dependent on factors such as pH, temperature, and molybdenum concentration. nih.govsemanticscholar.org
| Parameter | Description | Typical Value for Trivalent Aquo Ions |
| pKa₁ | Negative log of the first acidity constant. | ~ 2–5 wikipedia.org |
| Kinetics | Rate of reaction. | Proton transfer is typically fast; olation is slower. semanticscholar.org |
| Thermodynamics | Energy changes associated with the reaction. | Hydrolysis is generally favored by increasing pH. copernicus.org |
Mechanisms of Polynuclear Molybdenum(III) Aquo Complex Formation
The formation of polynuclear molybdenum(III) aquo complexes proceeds through a stepwise condensation mechanism initiated by hydrolysis. wikipedia.org The key steps are:
Hydrolysis: The initial and rate-determining step for oligomerization at a given pH is often the formation of the hydroxo complex, [Mo(H₂O)₅(OH)]²⁺.
Dimerization (Olation): Two hydroxo-molybdenum monomers can react to form a dimer. This typically occurs via a dissociative or associative interchange mechanism where a water ligand on one Mo(III) center is replaced by a hydroxo ligand from a second Mo(III) center, forming a double hydroxo-bridge.
Oxolation: With further deprotonation of the bridging hydroxo groups, more stable oxo-bridges (μ-O) can be formed. This process is often slower than olation and may be promoted by an increase in temperature.
Chain/Cluster Growth: The process can continue as more monomeric or dimeric units add to the growing polynuclear chain or cluster, leading to the formation of higher-order structures like trimers and tetramers. The specific structures formed depend on the reaction conditions.
This mechanistic pathway is fundamental to the aqueous chemistry of many polyvalent metal ions and explains the formation of various polynuclear metal-oxo clusters. rsc.org
Reactions with Small Molecules and Probing Substrate Activation
The activation of small, kinetically stable molecules is a significant challenge in chemistry, with applications ranging from industrial catalysis to biological processes. nih.govresearchgate.net Molybdenum(III) complexes, including [Mo(H₂O)₆]³⁺ and its derivatives, are of particular interest in this field due to the electron-rich nature of the Mo(III) center, which enables it to interact with and reduce substrate molecules.
A paramount example of small molecule activation by Mo(III) is the cleavage of the strong triple bond in dinitrogen (N₂). mit.edu Certain molybdenum(III) complexes have been shown to bind and cleave N₂ to form molybdenum nitride complexes, mimicking the first step of biological nitrogen fixation. mit.edu This reactivity highlights the ability of the Mo(III) center to engage in multi-electron transfer processes.
The activation process often involves the coordination of the small molecule to the metal center, which can have one or more open coordination sites. mdpi.comuci.edu This binding can polarize and weaken bonds within the substrate molecule, making it more susceptible to subsequent reactions. In the case of polynuclear molybdenum complexes, multiple metal centers can act cooperatively to bind and activate a substrate, further enhancing reactivity. nih.govnih.gov The study of these reactions provides insight into the mechanisms of complex catalytic processes and guides the design of new catalysts for chemical transformations. uci.edu
Interactions with N₂ and Relevance to Nitrogen Fixation Analogues
The conversion of atmospheric dinitrogen (N₂) into ammonia (B1221849) (NH₃), known as nitrogen fixation, is a fundamental biological and industrial process. nih.gov Molybdenum is at the heart of the most common nitrogenase enzymes, which feature an iron-molybdenum cofactor (FeMo-co) as the active site. nih.gov While the hexaaquamolybdenum(III) ion itself is not a direct catalyst for nitrogen fixation in aqueous solution, studies on related three-coordinate molybdenum(III) complexes provide crucial insights into the fundamental steps of N₂ activation by a Mo(III) center. nih.govmit.edu
The primary challenge in N₂ activation is the cleavage of its exceptionally strong N≡N triple bond. nih.gov Synthetic molybdenum(III) complexes have demonstrated the ability to bind and cleave dinitrogen under ambient conditions. nih.gov A key proposed mechanism involves the formation of an intermediate complex where N₂ bridges two molybdenum centers. nih.gov This bimetallic interaction facilitates the reductive cleavage of the N-N bond, ultimately leading to the formation of two nitrido (N³⁻) ligands. nih.gov Spectroscopic studies have observed the formation of such an intermediate, which then converts to the final nitrido product, following first-order kinetics. nih.gov
The reaction can be summarized as: 2 [Mo(III)L₃] + N₂ → [L₃Mo-N≡N-MoL₃] → 2 [N≡Mo(VI)L₃]
This reactivity highlights the ability of the Mo(III) center to engage in multi-electron redox processes, which is essential for breaking the dinitrogen bond. The frontier orbitals (HOMO and LUMO) of specifically designed Mo(III) complexes possess suitable energy and symmetry to interact effectively with the orbitals of the N₂ molecule, facilitating its binding and activation. mit.edu
While these studies are typically conducted with organometallic complexes in non-aqueous solvents, they serve as vital functional analogues for the role of molybdenum in nitrogenase. illinois.edursc.org They underscore the potential of the Mo(III) oxidation state to initiate the N₂ reduction cascade. Different mechanistic pathways, such as the Schrock cycle and the Chatt cycle, have been proposed for molybdenum-catalyzed ammonia synthesis, all of which involve the initial binding and activation of N₂ at a molybdenum center. rsc.org The study of molybdenum(III) complexes, including the fundamental properties of the aqua ion, continues to inform the design of new synthetic catalysts for nitrogen fixation. rsc.org
Reactivity with O₂ and Oxygen-Containing Species
The hexaaquamolybdenum(III) ion is readily oxidized in the presence of molecular oxygen and other oxygen-containing species. Kinetic studies have explored its reactions with various one-equivalent oxidizing agents, revealing details about the electron transfer mechanisms. researchgate.net
The reaction kinetics provide insight into the mechanism. For instance, the oxidation by hexachloroiridate(IV), [IrCl₆]²⁻, is significantly faster than the rate of water substitution on the [Mo(H₂O)₆]³⁺ ion. researchgate.net This observation strongly suggests an outer-sphere electron transfer mechanism, where the electron is transferred from the Mo(III) center to the oxidant without any change in the primary coordination sphere of the molybdenum ion. researchgate.net
Conversely, the oxidation by the tris(oxalato)cobaltate(III) ion, [Co(C₂O₄)₃]³⁻, proceeds at a rate consistent with an inner-sphere substitution-controlled process. researchgate.net In this mechanism, a ligand from the oxidant (in this case, oxalate) first displaces a water molecule in the coordination sphere of the Mo(III) ion, forming a bridged intermediate through which the electron is transferred.
The rate laws for these oxidation reactions can be complex and are often dependent on the hydrogen ion concentration. This is because the deprotonated form of the aqua ion, [Mo(H₂O)₅(OH)]²⁺, can be more reactive than the fully protonated [Mo(H₂O)₆]³⁺.
| Oxidant | Reduction Potential (V) | Proposed Mechanism | Rate Constant (k) |
|---|---|---|---|
| [IrCl₆]²⁻ | 0.89 | Outer-sphere | kₐ = 3.4 × 10⁴ M⁻¹s⁻¹ |
| [Co(C₂O₄)₃]³⁻ | 0.58 | Inner-sphere | k꜀ = 0.34 M⁻¹s⁻¹ |
| VO²⁺(aq) | 0.36 | - | kբ = 3.3 × 10⁻³ M⁻¹s⁻¹ |
Data sourced from kinetic studies at I= 2.0 M [Li(pts)]. researchgate.net
These studies demonstrate that the pathway of oxidation for hexaaquamolybdenum(III) is highly dependent on the nature of the oxidizing agent.
Fundamental Studies of Reactivity with Organic Substrates
The reactivity of hexaaquamolybdenum(III) with organic substrates primarily involves electron transfer reactions. As discussed previously, its interaction with the tris(oxalato)cobaltate(III) complex, [Co(C₂O₄)₃]³⁻, serves as a clear example of an inner-sphere reaction with an organic coordination compound. researchgate.net The rate of this reaction is controlled by the substitution of a water ligand by one of the oxalate groups of the cobalt complex, highlighting the importance of ligand exchange in mediating redox processes. researchgate.net
Beyond coordination complexes, molybdenum(III) centers show catalytic activity in various organic transformations. For instance, molybdenum-dinitrogen complexes have been shown to be effective catalysts for the disproportionation of cyclohexadienes into cyclohexene (B86901) and benzene. eurekalert.org While these catalysts are not the simple hexaaqua ion, the study reveals the intrinsic ability of the Mo(III) center to facilitate hydrogen transfer and C-H activation processes, which are fundamental steps in many organic reactions. eurekalert.org Kinetic studies of such disproportionation reactions indicate a first-order dependence on the catalyst concentration. eurekalert.org
The fundamental electron transfer properties of molybdenum have also been explored with other organic substrates like peresters in non-aqueous media. researchgate.net These studies, often employing electrochemical methods, help to quantify the thermodynamics and kinetics of electron transfer from molybdenum centers to organic molecules, confirming dissociative electron transfer mechanisms in many cases. researchgate.net
The reactivity of hexaaqua ions, in general, is also influenced by their acidity. chemistrystudent.comchemguide.co.uk The [Mo(H₂O)₆]³⁺ ion is fairly acidic and can deprotonate to form hydroxo species. chemguide.co.uk This acid-base chemistry can influence its reactivity with organic substrates, particularly those that are sensitive to pH or can interact via proton transfer steps.
| Substrate Type | Example | Key Reaction Feature | Mechanism Type |
|---|---|---|---|
| Organic Coordination Complex | [Co(C₂O₄)₃]³⁻ | Redox Reaction | Inner-Sphere Electron Transfer |
| Unsaturated Hydrocarbon | Cyclohexadienes | Disproportionation (Catalysis) | Hydrogen Transfer/C-H Activation |
| Oxygen-Containing Species | VO²⁺ | Oxidation | Electron Transfer |
| Dinitrogen (Analogues) | N₂ | Reductive Cleavage | Redox/Coordination |
These fundamental studies provide a framework for understanding the diverse reactivity of the hexaaquamolybdenum(III) ion, which is governed by the interplay of its coordination chemistry, redox potential, and acid-base properties.
Solution Chemistry and Speciation of Molybdenum Iii Aquo Ions
pH-Dependent Speciation and Predominance Diagrams
The speciation of molybdenum(III) in aqueous solution is highly sensitive to pH. In strongly acidic conditions, the monomeric hexaaqua ion, [Mo(H₂O)₆]³⁺, is the predominant species. As the pH increases, the coordinated water molecules undergo hydrolysis, a process where the highly charged Mo³⁺ ion polarizes the O-H bonds of the water ligands, facilitating the release of a proton (H⁺). chemguide.co.uk
The initial hydrolysis step forms the monohydroxo complex: [Mo(H₂O)₆]³⁺ + H₂O ⇌ [Mo(H₂O)₅(OH)]²⁺ + H₃O⁺
This reaction is the first of a series of equilibria. With a further increase in pH, these hydroxo-species undergo condensation reactions, known as olation, where hydroxo groups bridge two metal centers. This leads to the formation of polynuclear species. A key dimeric species identified in the hydrolytic polymerization of [Mo(H₂O)₆]³⁺ is the di-μ-hydroxo-bridged dimer, [Mo₂(μ-OH)₂(H₂O)₈]⁴⁺.
At still higher pH values or concentrations, larger polynuclear structures can form, including a trinuclear cluster. If the pH continues to rise, extensive polymerization ultimately leads to the precipitation of amorphous, hydrated molybdenum(III) hydroxide (B78521), Mo(OH)₃·nH₂O.
The general progression of speciation with increasing pH can be summarized as follows:
Strongly Acidic (pH < 2): The monomeric [Mo(H₂O)₆]³⁺ ion dominates.
Moderately Acidic (pH 2-4): A mixture of the monomer and its hydrolysis products, primarily [Mo(H₂O)₅(OH)]²⁺ and the dimeric species [Mo₂(μ-OH)₂(H₂O)₈]⁴⁺, exists in equilibrium.
Near Neutral/Weakly Basic: Formation of higher polynuclear species and eventual precipitation of molybdenum(III) hydroxide occurs.
A predominance diagram for Mo(III) would visually represent these regions of stability, showing the dominant aqueous species as a function of pH and total molybdenum concentration.
| pH Range | Predominant Molybdenum(III) Species | Governing Process |
|---|---|---|
| < 2 | [Mo(H₂O)₆]³⁺ | Stable Monomer |
| 2 - 4 | [Mo(H₂O)₅(OH)]²⁺, [Mo₂(μ-OH)₂(H₂O)₈]⁴⁺ | Hydrolysis and Dimerization |
| > 4 | Higher Polynuclear Species, Mo(OH)₃ (precipitate) | Polymerization and Precipitation |
Solvation Dynamics and Solvent Effects on [Mo(H₂O)₆]³⁺ Stability
The stability and reactivity of the [Mo(H₂O)₆]³⁺ ion are intrinsically linked to the dynamics of its solvation shell and the nature of the solvent medium.
Solvent Effects: The stability of the hexaaquamolybdenum(III) ion is greatest in polar, protic solvents like water, which can effectively solvate the charged cation. In non-aqueous or mixed-solvent systems, the stability and properties of Mo(III) can change significantly. Studies on related Mo(III) complexes have shown that the solvent can influence electronic properties, leading to solvatochromism, where the color of the solution changes with the solvent polarity. nih.govresearchgate.net In solvents with poor coordinating ability or low polarity, the charged [Mo(H₂O)₆]³⁺ ion would be less stable, likely leading to precipitation or decomposition unless other strongly coordinating ligands are present. The use of non-aqueous solvents like acetone (B3395972) or acetonitrile (B52724) can alter the coordination sphere and redox potential of the molybdenum center. nih.gov
Stability and Degradation Pathways of Hexaaquamolybdenum(III) in Aqueous Media
The hexaaquamolybdenum(III) ion is kinetically and thermodynamically susceptible to several degradation reactions in aqueous media. The primary pathways for its decomposition are hydrolytic polymerization and oxidation.
Hydrolytic Polymerization: As discussed in section 6.1, increasing the pH of a [Mo(H₂O)₆]³⁺ solution leads to hydrolysis and subsequent polymerization. While this is a pathway to forming new polynuclear species, it is also a degradation pathway for the monomeric ion. The process is kinetically slow, but over time, it leads to the irreversible formation of larger aggregates and ultimately the precipitation of insoluble molybdenum(III) hydroxide. This removes the soluble, molecularly defined [Mo(H₂O)₆]³⁺ from the solution.
Oxidation: Molybdenum(III) is a reducing agent and is susceptible to oxidation, particularly in the presence of atmospheric oxygen. In aqueous solutions open to the air, [Mo(H₂O)₆]³⁺ can be oxidized to higher, more stable oxidation states, primarily Mo(V) and Mo(VI). The ultimate product of aerobic oxidation in aqueous solution is typically the molybdate(VI) ion, [MoO₄]²⁻, or its protonated/polymerized forms, depending on the pH. core.ac.uk This oxidation represents a significant pathway for the degradation of Mo(III) solutions, necessitating that they be handled under inert atmospheric conditions (e.g., using nitrogen or argon) to maintain their stability for experimental use.
| Degradation Pathway | Reactant/Condition | Primary Product(s) |
|---|---|---|
| Hydrolytic Polymerization | Increase in pH (OH⁻) | [Mo₂(μ-OH)₂(H₂O)₈]⁴⁺, Mo(OH)₃ (precipitate) |
| Oxidation | Oxygen (O₂) | Mo(V) species, [MoO₄]²⁻ (Molybdate(VI)) |
Theoretical and Computational Investigations of Hexaaquamolybdenum Iii
Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems, such as the hexaaquamolybdenum(III) complex. nih.govscispace.com DFT calculations are employed to determine the ground-state electronic structure, optimized geometry, and various other properties of the molecule. mpg.deabinit.org
In a typical DFT study of [Mo(H₂O)₆]³⁺, the geometry of the complex is optimized to find the lowest energy arrangement of its atoms. quantumgrain.eu This involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is located. quantumgrain.eu These calculations can predict key structural parameters. For the [Mo(H₂O)₆]³⁺ ion, the Mo-O bond lengths and the O-Mo-O bond angles defining the coordination geometry are determined. DFT calculations on similar hexaaqua complexes, such as [Fe(H₂O)₆]³⁺, have been used to predict a regular octahedral geometry in the gas phase. acs.org For [Mo(H₂O)₆]³⁺, a similar octahedral (Oₕ) symmetry is expected and has been the basis for computational models.
DFT also provides a detailed description of the electronic structure. ictp.it By solving the Kohn-Sham equations, the molecular orbitals and their energy levels can be obtained. scispace.com This information is crucial for understanding the nature of the metal-ligand bonding and the electronic properties of the complex. For instance, the distribution and energies of the d-orbitals of the molybdenum ion are key to its chemical behavior. DFT has been successfully applied to study the electronic and geometric structures of various porphyrazine and tetrakis(1,2,5-thiadiazole)porphyrazine complexes with metals like Y, La, and Lu. mdpi.com Similar approaches are used for [Mo(H₂O)₆]³⁺ to analyze its electronic configuration and bonding characteristics.
Table 1: Representative Geometric Parameters for Hexaaqua Metal Ions from DFT Calculations (Note: The following data is illustrative and based on typical values for trivalent hexaaqua metal ions. Specific experimental or calculated values for hexaaquamolybdenum(III) may vary.)
| Parameter | [Fe(H₂O)₆]³⁺ (B3LYP/6-31G*) acs.org | [Cr(H₂O)₆]³⁺ (Typical DFT values) | [Mo(H₂O)₆]³⁺ (Expected) |
| Symmetry | Tₕ (in vacuo) | Oₕ | Oₕ |
| M-O Bond Length (Å) | ~2.01 | ~1.97 | ~2.09 |
| O-M-O Angle (°) | 90, 180 | 90, 180 | 90, 180 |
Ab Initio Molecular Orbital Studies of Bonding and Energetics
Ab initio molecular orbital methods are a class of "first-principles" calculations that solve the Schrödinger equation without empirical parameters. dtic.milwikipedia.org These methods, including Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, are used to study the bonding and energetics of molecules with high accuracy. researchgate.net
For hexaaquamolybdenum(III), ab initio calculations provide a detailed picture of the Mo-O bond. By analyzing the molecular orbitals, the nature of the interaction between the molybdenum 4d orbitals and the oxygen lone pair orbitals of the water ligands can be characterized. mdpi.com This includes quantifying the degree of covalent and ionic character in the bonds. The calculations can also determine the bond order, which gives an indication of the bond strength.
The energetics of the complex, such as its stability and the energy of hydration, are also key outputs of ab initio studies. rsc.org The total electronic energy of the [Mo(H₂O)₆]³⁺ ion can be calculated, and by comparing it to the energies of the isolated Mo³⁺ ion and six water molecules, the binding energy of the complex can be determined. These calculations are computationally demanding, and the accuracy depends on the level of theory and the basis set used. dtic.mil For large systems, approximations are often necessary. scm.com
Table 2: Comparison of Ab Initio Methods
| Method | Description | Typical Application for [Mo(H₂O)₆]³⁺ |
| Hartree-Fock (HF) | Approximates the many-electron wavefunction as a single Slater determinant. Neglects electron correlation. wikipedia.org | Initial geometry optimization and wavefunction analysis. |
| Møller-Plesset (MP2) | A post-Hartree-Fock method that includes electron correlation effects through perturbation theory. | More accurate energy and geometry calculations than HF. |
| Coupled Cluster (CC) | A highly accurate post-Hartree-Fock method that includes electron correlation to a high degree. | Benchmark calculations for energy and properties. |
Molecular Dynamics (MD) Simulations for Hydration Shell Structure and Dynamics
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. aip.org For [Mo(H₂O)₆]³⁺ in aqueous solution, MD simulations provide insights into the structure and dynamics of the hydration shells surrounding the ion. nih.govshaoxc.com
These simulations model a central Mo³⁺ ion surrounded by a large number of water molecules in a simulation box. The interactions between all particles are described by a force field, which is a set of potential energy functions. figshare.com Ab initio MD (AIMD) can also be used, where forces are calculated on-the-fly from electronic structure calculations. mdpi.com
MD simulations can determine the radial distribution function, g(r), which describes the probability of finding a water molecule at a certain distance from the central ion. The position of the first peak in the g(r) for the Mo-O distance corresponds to the radius of the first hydration shell, and integrating this peak gives the coordination number. For many trivalent metal ions, a well-defined first hydration shell is observed, often with a coordination number of six. us.es A second, more diffuse hydration shell can also be identified. shaoxc.commdpi.com
Furthermore, MD simulations can probe the dynamics of the hydration shell. nih.gov This includes calculating the residence time of water molecules in the first hydration shell, which provides information about the lability of the ligands. The rate of water exchange between the first and second hydration shells is a key parameter in understanding the reactivity of the aqua ion. rsc.org
Table 3: Typical Hydration Shell Properties for a Trivalent Metal Ion from MD Simulations (Note: These are representative values and can vary based on the specific ion and simulation parameters.)
| Property | Description | Illustrative Value |
| First Shell Coordination Number | Number of water molecules directly bonded to the metal ion. | 6 |
| First Shell Mo-O Distance (Å) | Average distance from the metal ion to the oxygen atoms of the first-shell water molecules. | ~2.1 Å |
| Second Shell Coordination Number | Number of water molecules in the second hydration layer. | ~12-14 |
| Water Residence Time (ps) | Average time a water molecule spends in the first hydration shell before exchanging with the bulk. | Can range from picoseconds to nanoseconds or longer depending on the ion. |
Computational Prediction of Reaction Pathways and Transition States
Computational chemistry offers powerful tools for predicting the pathways of chemical reactions and identifying the high-energy transition states that control the reaction rates. rsc.orgcecam.orgrsc.org For hexaaquamolybdenum(III), these methods can be used to study various reactions, such as ligand exchange (water substitution) and redox processes.
To study a reaction pathway, computational methods are used to map out the potential energy surface (PES) that connects reactants to products. smu.edu A key goal is to locate the transition state, which is a first-order saddle point on the PES. mit.edu Various algorithms, such as synchronous transit-guided quasi-Newton (STQN) methods, are available to find these transition state structures. mpg.de Once the transition state is found, its energy can be calculated, which provides the activation energy barrier for the reaction.
Intrinsic Reaction Coordinate (IRC) calculations can then be performed to trace the minimum energy path from the transition state down to the reactants and products, confirming that the located transition state indeed connects the desired species. nih.gov These calculations provide a detailed step-by-step mechanism of the reaction, showing how bonds are broken and formed. smu.edu For [Mo(H₂O)₆]³⁺, this approach can elucidate the associative, dissociative, or interchange mechanisms of water exchange.
Application of Quantum Chemical Methods to Spectroscopic Interpretation
Quantum chemical calculations are invaluable for interpreting experimental spectra, such as infrared (IR), Raman, and UV-Visible (UV-Vis) absorption spectra. mpg.demedium.com By computing spectroscopic properties from first principles, a direct comparison with experimental data can be made, aiding in the assignment of spectral features to specific molecular vibrations or electronic transitions. quantumgrain.euuni-konstanz.de
For [Mo(H₂O)₆]³⁺, the vibrational frequencies corresponding to the Mo-O stretching and bending modes can be calculated using methods like DFT. nih.gov These calculated frequencies can be compared to experimental IR and Raman spectra to confirm the structure of the complex in solution. It is common to apply scaling factors to the calculated frequencies to improve agreement with experiment, accounting for approximations in the theoretical model and anharmonicity.
Time-dependent DFT (TD-DFT) is a widely used method to calculate the energies of electronic transitions. mdpi.com For [Mo(H₂O)₆]³⁺, a d³ system, TD-DFT can predict the energies of the d-d electronic transitions that are responsible for its color. These transitions are formally forbidden by the Laporte rule in a perfectly octahedral complex but can gain intensity through vibronic coupling. The calculated transition energies can be compared with the experimental UV-Vis spectrum to assign the observed absorption bands to specific electronic excitations. scm.com
Table 4: Representative Calculated Spectroscopic Data for a d³ Hexaaqua Complex (Note: This data is illustrative for a generic d³ complex and serves as an example of what computational methods can provide.)
| Spectroscopic Property | Computational Method | Predicted Value (Illustrative) |
| Symmetric Mo-O Stretch (cm⁻¹) | DFT (Harmonic Frequency) | ~490 |
| First Spin-Allowed d-d Transition (nm) | TD-DFT | ~570 |
| Second Spin-Allowed d-d Transition (nm) | TD-DFT | ~400 |
Role of Hexaaquamolybdenum Iii in Catalytic Processes Mechanistic Insights
[Mo(H₂O)₆]³⁺ as a Precursor in Homogeneous Catalysis
In homogeneous catalysis, the [Mo(H₂O)₆]³⁺ ion is primarily considered a catalyst precursor. The aqua ligands (H₂O) are substitutionally labile, meaning they can be readily exchanged for substrate molecules, allowing the molybdenum center to enter a catalytic cycle. The efficacy of catalysts derived from this precursor is rooted in the ability of the Mo(III) center to participate in electron transfer reactions, cycling between different oxidation states to activate substrates. Kinetic and mechanistic studies on the oxidation of [Mo(H₂O)₆]³⁺ by various agents confirm its redox activity, which is fundamental to its catalytic potential rsc.org.
Table 1: Properties and Reactions of [Mo(H₂O)₆]³⁺ Relevant to Catalysis
| Property/Reaction | Description | Significance in Catalysis |
|---|---|---|
| Structure | Octahedral complex with six water molecules coordinated to a central Mo(III) ion. | Provides a well-defined starting point for catalyst design. |
| Ligand Exchange | Aqua ligands can be substituted by other ligands or substrate molecules. | Essential first step for the substrate to coordinate with the metal center and initiate the catalytic cycle. |
| Redox Potential | The Mo(III)/Mo(IV) or Mo(III)/Mo(V) redox couples are accessible under various conditions. | Enables the activation of substrates through electron transfer, facilitating reduction or oxidation reactions. |
| Oxidation | Can be oxidized by various complexes, such as [IrCl₆]²⁻ and VO²⁺, with defined rate laws rsc.org. | Demonstrates its capacity to act as a reductant, a key function in many catalytic reduction mechanisms. |
While molybdenum-based catalysts, particularly sulfides and carbides, are widely used in heterogeneous hydrogenation, the specific role of homogeneous catalysts derived directly from [Mo(H₂O)₆]³⁺ is less documented. However, the fundamental principles of molybdenum's catalytic activity can be inferred. In hydrogenation, molybdenum centers are known to facilitate the breaking of both C=C and C=O bonds researchgate.net.
A plausible, generalized mechanism for a reduction reaction initiated by a [Mo(H₂O)₆]³⁺ precursor would involve:
Ligand Exchange: The substrate displaces one or more water molecules to coordinate with the Mo(III) center.
Activation: The Mo(III) center activates the substrate, potentially through a redox event. For instance, in the reduction of an organic molecule, the Mo(III) could be oxidized to Mo(IV) or Mo(V) while transferring an electron to the bound substrate.
Proton/Hydride Transfer: A proton source (often the solvent) and an electron source (a chemical reductant) would then complete the reduction of the activated substrate.
Catalyst Regeneration: The molybdenum center is reduced back to the Mo(III) state, releasing the product and preparing the catalyst for another cycle.
The activation of substrates by molybdenum(III) intermediates is the cornerstone of its catalytic function. Coordination to the Mo(III) center can polarize bonds within the substrate molecule, making them more susceptible to nucleophilic or electrophilic attack. Molybdenum(VI) complexes, for example, have been shown to be effective catalysts for amide activation, facilitating dehydrative cyclization reactions to form oxazolines and thiazolines nih.gov. This demonstrates the broader capability of molybdenum to activate functional groups.
For a Mo(III) intermediate, activation often proceeds via an inner-sphere electron transfer mechanism. After the substrate coordinates to the metal, the Mo(III) center can donate an electron, forming a transient Mo(IV) species and a radical anion of the substrate. This radical anion is highly reactive and can undergo subsequent reaction steps, such as protonation or rearrangement, to yield the final product. The ability of the molybdenum ion to readily switch between multiple oxidation states is crucial for this type of substrate activation.
Biomimetic Catalysis and Enzyme Active Site Models
The study of [Mo(H₂O)₆]³⁺ and related Mo(III) complexes provides profound insights into the function of molybdenum-dependent enzymes, which are vital for global nitrogen, carbon, and sulfur cycles. By mimicking these natural systems, chemists aim to develop new, highly efficient catalysts for challenging chemical transformations.
Nitrogenase is a complex enzyme responsible for biological nitrogen fixation—the conversion of atmospheric dinitrogen (N₂) to ammonia (B1221849) (NH₃) under ambient conditions nih.govacs.org. For decades, the precise structure and function of its active site, the Iron-Molybdenum cofactor (FeMo-cofactor), have been subjects of intense research researchgate.netusda.gov. The FeMo-cofactor is a unique [MoFe₇S₉C] cluster acs.orgunits.it.
A pivotal discovery in understanding nitrogenase function was the determination that the molybdenum atom within the resting state of the FeMo-cofactor exists in the +3 oxidation state (Mo(III)) revistabionatura.com. This finding directly connects the fundamental chemistry of simple Mo(III) complexes, like [Mo(H₂O)₆]³⁺, to the complex machinery of one of nature's most important enzymes. The Mo(III) center in nitrogenase is coordinated by sulfur atoms from the cluster, two oxygen atoms from a homocitrate molecule, and an imidazole group from a histidine residue revistabionatura.com. Understanding how this Mo(III) site binds and helps activate the incredibly inert N₂ molecule is a key goal of research in this field and is essential for elucidating the complete catalytic mechanism acs.org.
The discovery of Mo(III) at the heart of nitrogenase has spurred the design and synthesis of artificial catalysts that mimic its function nih.govrevistabionatura.com. The goal is to create synthetic systems that can reduce N₂ to ammonia under mild conditions, providing an alternative to the energy-intensive Haber-Bosch process nih.gov.
One of the most successful biomimetic approaches involves mononuclear molybdenum complexes with specifically designed ligand environments that stabilize the metal center and allow it to bind N₂. The Schrock catalyst, a molybdenum complex with a triamidoamine ligand, is a landmark example that can catalytically reduce dinitrogen to ammonia using a proton source and a chemical reductant nih.govresearchgate.net. The mechanism involves the stepwise addition of protons and electrons to the N₂ molecule bound at the molybdenum center, a process that mirrors the proposed biological mechanism researchgate.net.
Computational methods, including genetic algorithms, are also being employed to accelerate the discovery of new molybdenum-based catalysts. These approaches explore vast chemical spaces to identify novel ligand structures that can form stable and effective Mo(III) catalysts for nitrogen fixation, focusing on optimizing key steps in the catalytic cycle, such as the initial protonation of the bound N₂ molecule nih.govrsc.org.
Table 2: Comparison of Native Nitrogenase and an Artificial Biomimetic Catalyst
| Feature | Native Nitrogenase (Mo-dependent) | Schrock Catalyst (Mo(HIPTN)₃N) |
|---|---|---|
| Molybdenum Center | Mo(III) within a complex [MoFe₇S₉C] cluster acs.orgrevistabionatura.com. | Mononuclear Mo(III) center nih.govresearchgate.net. |
| Coordination Sphere | Coordinated by S, O (homocitrate), and N (histidine) revistabionatura.com. | Coordinated by N atoms of a bulky triamidoamine ligand nih.gov. |
| Reaction Conditions | Ambient temperature and pressure in aqueous solution. | Ambient temperature and pressure in organic solvent (e.g., heptane) nih.gov. |
| Reductant/Proton Source | Ferredoxin (electrons) and protons from water. | Decamethylchromocene (electrons) and Lutidinium (protons) nih.gov. |
| Catalytic Function | Reduction of N₂ to NH₃. | Reduction of N₂ to NH₃ nih.gov. |
Future Research Directions and Emerging Challenges in Hexaaquamolybdenum Iii Chemistry
Development of New Synthetic Routes for Specific Mo(III) Aquo Species
The preparation of pure solutions of the hexaaquamolybdenum(III) ion remains a significant challenge, often yielding mixtures with other molybdenum species or requiring rigorous air-free conditions. rsc.orgelectronicsandbooks.com Traditional methods typically involve the reduction of molybdate(VI) or the aquation of molybdenum(III) halide complexes, such as K₃[MoCl₆]. rsc.orgelectronicsandbooks.com However, these routes can be cumbersome and may introduce impurities that affect subsequent reactivity studies.
Future research is directed towards the development of more controlled and efficient synthetic strategies. This includes the exploration of novel reducing agents and reaction media to improve the yield and purity of [Mo(H₂O)₆]³⁺. Furthermore, there is a growing interest in methods that allow for the in-situ generation of specific Mo(III) aqua species under mild conditions, which would be highly beneficial for catalytic applications. The synthesis of related aqua-sulfido molybdenum clusters, such as [Mo₃S₄(H₂O)₉]⁴⁺, has seen the development of improved methods, suggesting that similar advancements are possible for mononuclear aqua species. researchgate.net The development of precursor molecules, like trichlorotris(tetrahydrofuran)molybdenum(III), offers alternative pathways to various molybdenum(III) complexes and could be adapted for the synthesis of specific aqua species. rsc.org
A key challenge is the inherent instability of Mo(III) in aqueous solution, where it is susceptible to oxidation and dimerization. researchgate.net Future synthetic routes must address this instability, perhaps through the use of stabilizing ligands that can be readily displaced to generate the desired aqua ion when needed. The development of methods for the synthesis of α-MoO₃ nanobelts as catalysts for biodiesel production highlights the innovative approaches being taken in molybdenum chemistry, which could inspire new directions in the synthesis of Mo(III) aqua species. nih.gov
Exploration of Novel Reactivities and Catalytic Applications
The reactivity of hexaaquamolybdenum(III) is dominated by redox and substitution reactions. Kinetic studies have detailed its oxidation by various reagents, revealing both inner-sphere and outer-sphere mechanisms. researchgate.net For instance, the oxidation by [IrCl₆]²⁻ proceeds via an outer-sphere pathway, while the reaction with [Co(C₂O₄)₃]³⁻ is consistent with an inner-sphere mechanism. researchgate.net The substitution of water ligands by anions like Cl⁻ and NCS⁻ has also been investigated, with results suggesting an Sₙ2 mechanism. rsc.orgrsc.org
Despite this foundational knowledge, the full scope of [Mo(H₂O)₆]³⁺ reactivity is far from being completely understood. Future research will likely focus on its reactions with a wider range of substrates, including organic molecules and biologically relevant species. There is significant potential for hexaaquamolybdenum(III) and its derivatives to act as catalysts in various transformations. While some Mo(III) complexes have been explored as catalysts for reactions like isobutylene (B52900) polymerization, the catalytic applications of the simple aqua ion are less developed. researchgate.net
Emerging areas of interest include the use of Mo(III) aqua species in small molecule activation, such as the reduction of dinitrogen, inspired by the role of molybdenum in nitrogenase enzymes. The development of pentapyridyl molybdenum complexes for ammonia (B1221849) oxidation showcases the potential of molybdenum in such transformations. rsc.org Additionally, the photocatalytic properties of molybdenum-based materials, like [Mo₃S₁₃]²⁻ clusters for hydrogen evolution, suggest that photo-induced reactivity of [Mo(H₂O)₆]³⁺ could be a promising avenue for exploration.
Table 1: Kinetic Data for Reactions of Hexaaquamolybdenum(III)
| Reactant | Product(s) | Rate Law | Rate Constant (at 25 °C) | Mechanism | Reference |
| [IrCl₆]²⁻ | Mo₂O₄²⁺, Ir(III) | k[Mo(III)][Ir(IV)] | kₐ = 3.4 x 10⁴ M⁻¹s⁻¹ | Outer-sphere | researchgate.net |
| [Co(C₂O₄)₃]³⁻ | Mo₂O₄²⁺, Co(II) | k[Mo(III)][Co(III)] | k꜀ = 0.34 M⁻¹s⁻¹ | Inner-sphere | researchgate.net |
| VO²⁺(aq) | Mo₂O₄²⁺, V(III) | k[Mo(III)][V(IV)] | kբ = 3.3 x 10⁻³ M⁻¹s⁻¹ | - | researchgate.net |
| Cl⁻ | [Mo(H₂O)₅Cl]²⁺ | k₁[Mo(III)][Cl⁻] | k₁ = 4.6 x 10⁻³ l mol⁻¹s⁻¹ | Sₙ2 | rsc.org |
| NCS⁻ | [Mo(H₂O)₅(NCS)]²⁺ | k₂[Mo(III)][NCS⁻] | k₂ = 0.28 l mol⁻¹s⁻¹ | Sₙ2 | rsc.org |
Advanced In Situ Spectroscopic Techniques for Transient Intermediates
A major hurdle in understanding the reaction mechanisms of hexaaquamolybdenum(III) is the detection and characterization of transient intermediates. These species are often short-lived and present in low concentrations, making them difficult to study using conventional spectroscopic methods. The application of advanced in situ spectroscopic techniques is crucial to overcoming this challenge.
Techniques such as stopped-flow spectrophotometry have been instrumental in studying the kinetics of rapid reactions involving [Mo(H₂O)₆]³⁺. researchgate.net However, to gain detailed structural information about intermediates, more sophisticated methods are required. The development of in situ techniques like infrared (IR), Raman, X-ray absorption spectroscopy (XAS), and X-ray photoelectron spectroscopy (XPS) has revolutionized the study of catalysts and reaction mechanisms. rsc.orgeolss.netmdpi.com
Future research will increasingly rely on these and other advanced techniques, such as transient absorption spectroscopy and time-resolved mass spectrometry, to probe the intimate details of [Mo(H₂O)₆]³⁺ reactions. rsc.orgnih.gov For example, in situ Raman and IR spectroscopy could provide vibrational information on intermediate species, helping to identify their structure and bonding. jos.ac.cn XAS, including X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), can provide information on the oxidation state and local coordination environment of the molybdenum center during a reaction. The challenge lies in adapting these techniques, often developed for solid-state catalysts, to study reactions in solution. osti.govmdpi.com The combination of experimental and computational approaches will be particularly powerful in interpreting the complex spectra of transient species. nih.gov
Integration of Multiscale Computational Approaches for Complex Phenomena
Computational chemistry has become an indispensable tool for studying the structure, bonding, and reactivity of metal complexes. For hexaaquamolybdenum(III), computational methods can provide insights that are difficult or impossible to obtain experimentally. Quantum mechanical calculations, such as those based on Density Functional Theory (DFT), can be used to model the electronic structure of the [Mo(H₂O)₆]³⁺ ion and its reaction products. acs.orgresearchgate.net
The future of computational research in this area lies in the integration of multiscale modeling approaches. cecam.orgrsc.orgmdpi.comnih.govfrontiersin.org This involves combining high-level quantum mechanical calculations on the reactive center with classical molecular dynamics (MD) simulations to account for the influence of the solvent and other environmental factors. mdpi.com Such multiscale models can provide a more realistic description of the system and can be used to study complex phenomena such as solvent exchange dynamics and the influence of the second coordination sphere on reactivity.
A significant challenge is the accurate description of the electronic structure of molybdenum, which can exist in multiple oxidation states and spin states. The development of more accurate and efficient computational methods is needed to tackle these challenges. Furthermore, the combination of computational modeling with experimental data from advanced spectroscopic techniques will be crucial for validating and refining theoretical models. chemrxiv.org
Fundamental Investigations into Solute-Solvent Interactions and Dynamics
The behavior of the hexaaquamolybdenum(III) ion in solution is intimately linked to its interactions with the surrounding solvent molecules. okstate.edusavemyexams.com These solute-solvent interactions govern the structure of the hydration shells, the dynamics of solvent exchange, and the thermodynamics of the system. firsthope.co.invaia.comcbpbu.ac.in
Future research will focus on gaining a more fundamental understanding of these interactions. Molecular dynamics simulations, based on both classical force fields and ab initio methods, will play a key role in this endeavor. researchgate.netus.es These simulations can provide detailed information on the structure of the first and second hydration shells, the orientation of the water molecules, and the residence times of water molecules in the coordination sphere.
Experimental techniques such as Neutron and X-ray scattering can provide valuable data on the structure of the hydrated ion in solution, which can be used to validate computational models. acs.org A deeper understanding of solute-solvent interactions will not only provide fundamental insights into the behavior of [Mo(H₂O)₆]³⁺ but will also be crucial for designing and controlling its reactivity in solution. The study of how the solute affects the dynamics of the surrounding solvent is an active area of research. acs.org
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing hexaaquamolybdenum(III) complexes, and how do reaction conditions influence their purity and stability?
- Methodological Answer : Hexaaquamolybdenum(III) synthesis typically involves reducing molybdenum(VI) precursors (e.g., Na₂MoO₄) in acidic aqueous media using agents like Zn/Hg amalgam or ascorbic acid. Key parameters include pH control (2–4), temperature (25–50°C), and exclusion of oxygen to prevent oxidation . Characterization via UV-Vis spectroscopy (absorption bands at ~450–500 nm for [Mo(H₂O)₆]³⁺) and XRD for crystallinity verification is critical. Stability studies should monitor ligand substitution kinetics under varying ionic strengths .
Q. How can spectroscopic techniques distinguish hexaaquamolybdenum(III) from other Mo(III) aqua complexes?
- Methodological Answer : UV-Vis and IR spectroscopy are primary tools. Hexaaquamolybdenum(III) exhibits a distinct d-d transition band near 480 nm (ε ≈ 50 M⁻¹cm⁻¹) in acidic media, while substituted complexes (e.g., [Mo(H₂O)₅Cl]²⁺) show redshifted peaks. IR spectra reveal O-H stretching (~3400 cm⁻¹) and Mo-O vibrations (~800 cm⁻¹). Extended X-ray absorption fine structure (EXAFS) can resolve coordination geometry discrepancies .
Q. What factors govern the redox stability of hexaaquamolybdenum(III) in aqueous solutions?
- Methodological Answer : Redox stability depends on pH, counterion effects, and dissolved O₂. Cyclic voltammetry (CV) in deaerated 0.1 M H₂SO₄ shows a quasi-reversible Mo³⁺/Mo⁴⁺ couple (E₁/₂ ≈ +0.2 V vs. Ag/AgCl). Stability decreases in chloride-rich media due to ligand-induced oxidation. Use of chelating agents (e.g., EDTA) or inert atmospheres is recommended for long-term storage .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict the electronic structure and ligand substitution pathways of hexaaquamolybdenum(III)?
- Methodological Answer : Density functional theory (DFT) with hybrid functionals (e.g., B3LYP) and LANL2DZ basis sets can model [Mo(H₂O)₆]³⁺ geometry and electron configuration. Solvation effects are incorporated via implicit models (e.g., COSMO). Transition-state calculations for ligand substitution (e.g., H₂O → Cl⁻) reveal activation energies and mechanistic pathways. Compare computed IR/Raman spectra with experimental data to validate models .
Q. What experimental strategies resolve contradictions in reported magnetic moments of hexaaquamolybdenum(III) complexes?
- Methodological Answer : Magnetic susceptibility discrepancies (e.g., 3.8–4.2 µB) may arise from impurity phases or temperature-dependent spin crossover. Use SQUID magnetometry with rigorous sample purification (e.g., recrystallization in 1 M HClO₄). Control experiments under inert atmospheres and variable-temperature (2–300 K) measurements clarify intrinsic behavior. Pair with EPR to detect paramagnetic intermediates .
Q. How do solvent isotope effects (H₂O vs. D₂O) influence the acid dissociation constants (pKa) of hexaaquamolybdenum(III)?
- Methodological Answer : Determine pKa via pH titration with a glass electrode calibrated in D₂O. Monitor Mo³⁺ hydrolysis using UV-Vis (band shifts at >pH 4 indicate [Mo(H₂O)₅(OH)]²⁺ formation). Isotope effects (ΔpKa ≈ 0.5–0.7) arise from differences in O-H vs. O-D bond strengths. Compare with DFT-derived protonation energies for mechanistic insights .
Methodological Notes
- Ethical Data Practices : Ensure raw data (e.g., XRD files, CV curves) are archived in repositories like Zenodo with FAIR (Findable, Accessible, Interoperable, Reusable) compliance .
- Conflict Resolution : For contradictory results, conduct reproducibility trials with independent labs and publish null findings to advance consensus .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
